Ethyl 4-(2-carbamoylanilino)butanoate
Description
Ethyl 4-(2-carbamoylanilino)butanoate is a synthetic organic compound featuring a butanoate ester backbone substituted with a carbamoylanilino group at the 4-position. This structure combines an electron-withdrawing carbamoyl group (NH2CO-) and an aromatic aniline moiety, which influence its physicochemical properties and reactivity.
Properties
CAS No. |
88267-59-8 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 4-(2-carbamoylanilino)butanoate |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-12(16)8-5-9-15-11-7-4-3-6-10(11)13(14)17/h3-4,6-7,15H,2,5,8-9H2,1H3,(H2,14,17) |
InChI Key |
JKFPQBPXSKXJHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCNC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural differences between Ethyl 4-(2-carbamoylanilino)butanoate and its analogs:
Reactivity and Stability
- Carbamoylanilino vs. Chlorobutanoyl (Target vs. ): The carbamoylanilino group in the target compound is less electrophilic than the chlorobutanoyl group in , reducing susceptibility to nucleophilic attack. However, the carbamoyl group may undergo hydrolysis under strong acidic or basic conditions .
- Ester Hydrolysis : The ethyl ester in the target compound is more resistant to hydrolysis compared to methyl esters (e.g., ), which degrade faster due to lower steric hindrance .
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